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Foreword
(+/-)-Homohistidine, a homologue of the naturally occurring amino acid L-histidine, presents a

unique scaffold for chemical exploration and therapeutic innovation. Its structural nuance—an

additional methylene group in the side chain—subtly alters its chemical and biological

disposition compared to its well-studied predecessor. This guide, intended for the discerning

scientific audience, delves into the core chemical properties of racemic homohistidine. We will

navigate its synthesis, stereochemical considerations, reactivity, and coordination chemistry,

underpinned by field-proven insights and methodologies. This document serves as a

foundational resource for researchers aiming to harness the potential of homohistidine in

peptide synthesis, medicinal chemistry, and beyond.

Molecular Architecture and Physicochemical Profile
(+/-)-Homohistidine, systematically named 2-amino-4-(1H-imidazol-5-yl)butanoic acid,

possesses the molecular formula C₇H₁₁N₃O₂ and a molecular weight of 169.18 g/mol [1]. The

introduction of an additional methylene group into the side chain, separating the α-carbon from
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the imidazole ring, distinguishes it from histidine. This seemingly minor modification has

significant implications for its conformational flexibility and chemical behavior.

Table 1: Computed Physicochemical Properties of (+/-)-Homohistidine

Property Value Reference

Molecular Weight 169.18 g/mol

XLogP3-AA -2.9

Hydrogen Bond Donor Count 3

Hydrogen Bond Acceptor

Count
4

Rotatable Bond Count 4

Exact Mass 169.085126602 Da

Topological Polar Surface Area 92 Å²

Data sourced from the PubChem database for (+-)-Homohistidine (CID 4153393).[1]

Synthesis of Racemic Homohistidine
The synthesis of racemic homohistidine can be achieved through various organic chemistry

routes. One notable method commences from urocanic acid, a metabolite of histidine. This

approach underscores the principle of leveraging existing biological scaffolds for the creation of

novel structures.

Urocanic Acid Esterification1. EtOH, H+ Michael Addition2. Diethyl Acetamidomalonate, NaOEt Hydrolysis & Decarboxylation3. Acid Hydrolysis (+/-)-Homohistidine
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Figure 1: A generalized synthetic pathway for racemic homohistidine starting from urocanic

acid.
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Experimental Protocol: Synthesis of (+/-)-Homohistidine from Urocanic Acid

Step 1: Esterification of Urocanic Acid. Urocanic acid is first converted to its ethyl ester by

refluxing in ethanol with a catalytic amount of strong acid (e.g., H₂SO₄). This protects the

carboxylic acid and enhances the reactivity of the imidazole ring in the subsequent step.

Step 2: Michael Addition. The ethyl urocanate then undergoes a Michael addition with a

malonic ester derivative, such as diethyl acetamidomalonate, in the presence of a strong

base like sodium ethoxide. This step is crucial for forming the carbon backbone of the

homohistidine side chain.

Step 3: Hydrolysis and Decarboxylation. The resulting adduct is subjected to acidic

hydrolysis. This removes the protecting groups (acetyl and ethyl esters) and promotes

decarboxylation of the malonic ester moiety, yielding the final racemic homohistidine product.

Purification is typically achieved through recrystallization or ion-exchange chromatography.

The choice of diethyl acetamidomalonate is strategic; it provides the α-amino and α-carboxyl

groups in a protected form, and the malonic ester structure facilitates the crucial carbon-carbon

bond formation.

Stereochemistry
(+/-)-Homohistidine possesses a single stereocenter at the α-carbon, and therefore exists as

a pair of enantiomers: (S)-homohistidine (L-homohistidine) and (R)-homohistidine (D-

homohistidine). The racemic mixture denotes an equal proportion of these two enantiomers.

The separation of these enantiomers, if required for specific biological or pharmaceutical

applications, can be accomplished through chiral chromatography or by diastereomeric salt

formation with a chiral resolving agent.

Acid-Base Properties and pKa Values
The acid-base behavior of homohistidine is dictated by its three ionizable groups: the α-

carboxyl group, the α-amino group, and the imidazole side chain. The pKa values of these

groups determine the net charge of the molecule at a given pH. While experimentally

determined pKa values for homohistidine are not readily available in the literature, we can infer

them by comparison with histidine and by considering the electronic effect of the additional

methylene group.
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Table 2: Comparison of Approximate pKa Values of Histidine and Estimated pKa Values for

Homohistidine

Ionizable Group Histidine pKa
Estimated Homohistidine
pKa

α-Carboxyl (pKa₁) ~1.8-2.2 ~2.0-2.4

Imidazole (pKa₂) ~6.0 ~6.2-6.5

α-Amino (pKa₃) ~9.2-9.7 ~9.4-9.9

The additional methylene group in homohistidine is electron-donating, which is expected to

slightly increase the basicity (and thus the pKa) of both the imidazole nitrogen and the α-amino

group compared to histidine. Conversely, it would slightly decrease the acidity of the α-carboxyl

group.

Experimental Protocol: Determination of pKa Values by NMR Spectroscopy

A robust method for the experimental determination of pKa values involves ¹H NMR titration[1].

Sample Preparation: Prepare a series of solutions of (+/-)-homohistidine at a constant

concentration in D₂O across a wide pH range (e.g., pH 1 to 11).

NMR Data Acquisition: Acquire ¹H NMR spectra for each sample.

Data Analysis: Monitor the chemical shifts of the protons on the imidazole ring (C2-H and

C4-H) as a function of pH. The chemical shifts of these protons are sensitive to the

protonation state of the imidazole ring.

pKa Calculation: Plot the chemical shifts versus pH. The data for the imidazole protons will

follow a sigmoidal curve. The inflection point of this curve corresponds to the pKa of the

imidazole group. A similar analysis of the α-proton can be used to determine the pKa of the

α-amino group.
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NMR Titration Workflow

Prepare Homohistidine Solutions at Varying pH

Acquire 1H NMR Spectra

Plot Chemical Shift vs. pH
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Figure 3: Schematic of a tridentate coordination complex of a metal ion with homohistidine.
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The stability of these metal complexes can be quantified by their stability constants (or

formation constants). While specific stability constants for homohistidine complexes are not

widely reported, the principles of coordination chemistry suggest that the Irving-Williams series

would likely be followed for divalent metal ions.

Biological Activity and Drug Development Potential
While research into the specific biological roles of homohistidine is less extensive than for

histidine, its structural similarity suggests potential involvement in various biological processes.

One study investigated homohistidine as a potential inhibitor of histidine decarboxylase, an

enzyme responsible for converting histidine to histamine. In this particular study, homohistidine

did not exhibit inhibitory activity at the tested concentration.[2]

However, the unique properties of the homohistidine scaffold make it an attractive candidate for

incorporation into peptidomimetics and other drug discovery programs. The altered spacing

and flexibility of the imidazole side chain could lead to novel binding interactions with

therapeutic targets. For instance, modified L-histidine residues have been incorporated into

peptidomimetics with potent antifungal activity.[3] The development of homohistidine

derivatives could therefore open new avenues for therapeutic intervention.

Spectroscopic Characterization
A comprehensive understanding of the chemical properties of (+/-)-homohistidine relies on its

thorough spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for

confirming the structure of synthesized homohistidine. The chemical shifts of the protons and

carbons in the imidazole ring are particularly informative and are sensitive to the protonation

state and local chemical environment.[4][5]

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight

and for fragmentation analysis to confirm the structure. High-resolution mass spectrometry

provides the exact mass, confirming the elemental composition.[6]

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic

vibrational modes of the functional groups present in homohistidine, such as the carboxyl,

amino, and imidazole groups.
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Conclusion
(+/-)-Homohistidine represents a compelling molecular entity for chemical and pharmaceutical

research. Its unique structural features, stemming from the additional methylene group in its

side chain, differentiate it from histidine and offer opportunities for the design of novel

molecules with tailored properties. This guide has provided a comprehensive overview of its

fundamental chemical properties, from synthesis to potential applications. Further experimental

investigation into its pKa values, the stability of its metal complexes, and the biological activities

of its individual enantiomers will undoubtedly unlock its full potential in the fields of drug

discovery and materials science.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/product/b014612?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014612?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

